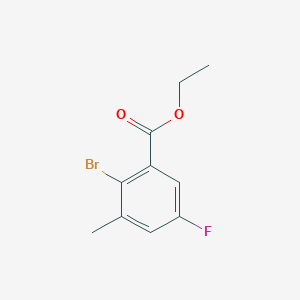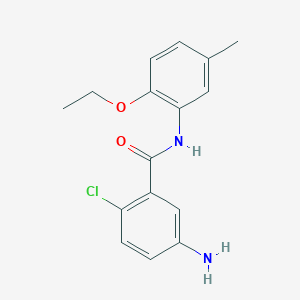
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol is a synthetic organic compound characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as 1,4-dichloro-2,3-diketone.
Chlorination: The pyridazine ring is then chlorinated at positions 3 and 6 using a chlorinating agent like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Amination: The dichloropyridazine is reacted with an appropriate amine, such as 3-methylpentan-1-amine, under conditions that promote nucleophilic substitution, typically in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Hydroxylation: Finally, the resulting intermediate is hydroxylated to introduce the hydroxyl group at the 1-position of the pentane chain, often using a hydroxylating agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the pyridazine ring, using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, NaBH4, or LiAlH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyridazine derivatives on biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving the central nervous system or inflammatory pathways.
Industry
Industrially, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications, including as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
- 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid
- 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylbutanoic acid
Uniqueness
Compared to similar compounds, 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol is unique due to the presence of the hydroxyl group, which can significantly influence its reactivity and interactions with other molecules. This functional group allows for additional chemical modifications, enhancing its versatility in various applications.
特性
分子式 |
C10H15Cl2N3O |
|---|---|
分子量 |
264.15 g/mol |
IUPAC名 |
2-[(3,6-dichloropyridazin-4-yl)amino]-3-methylpentan-1-ol |
InChI |
InChI=1S/C10H15Cl2N3O/c1-3-6(2)8(5-16)13-7-4-9(11)14-15-10(7)12/h4,6,8,16H,3,5H2,1-2H3,(H,13,14) |
InChIキー |
GBTMHUZYBXWHQG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CO)NC1=CC(=NN=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine](/img/structure/B13015882.png)












